6,7-difluoroquinolin-4-ol
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Overview
Description
6,7-Difluoroquinolin-4-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoroquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method starts with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the nitrification of 3,4-dimethoxyacetophenone followed by condensation, reduction cyclization, and chlorination steps . These methods ensure high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-one derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions, such as the replacement of fluorine atoms with methoxy groups, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogenation catalysts.
Substitution: Sodium methoxide in liquid ammonia.
Major Products:
Oxidation: Quinoline-4-one derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Methoxyquinoline derivatives.
Scientific Research Applications
6,7-Difluoroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,7-difluoroquinolin-4-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA replication . This mechanism is distinct from other classes of antibacterial agents, making it effective against resistant bacterial strains .
Comparison with Similar Compounds
- 6-Fluoroquinolin-4-ol
- 7-Fluoroquinolin-4-ol
- 6,8-Difluoroquinolin-4-ol
Comparison: 6,7-Difluoroquinolin-4-ol is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the quinoline ring. This positioning enhances its biological activity and chemical reactivity compared to other fluorinated quinolines . For example, 6,8-difluoroquinolin-4-ol has different reactivity patterns and biological activities due to the different placement of fluorine atoms .
Properties
CAS No. |
1215770-40-3 |
---|---|
Molecular Formula |
C9H5F2NO |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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